3-(Methoxycarbonyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid
Description
Structural Characterization and Physicochemical Properties
IUPAC Nomenclature and Systematic Identification
3-(Methoxycarbonyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid represents the systematic IUPAC name for this compound. The molecule belongs to the dihydrooxazole class (also known as 4,5-dihydroisoxazole), featuring a five-membered heterocyclic structure with adjacent nitrogen and oxygen atoms. The numbering convention for this heterocycle begins at the oxygen atom, with subsequent numbering proceeding around the ring.
The compound is uniquely identified through several chemical notation systems:
- Chemical Abstracts Service (CAS) Registry Number: 1251924-30-7
- International Chemical Identifier (InChI): InChI=1S/C6H7NO5/c1-11-6(10)3-2-4(5(8)9)12-7-3/h4H,2H2,1H3,(H,8,9)
- InChIKey: MJNKHGCSKGJAAK-UHFFFAOYSA-N
- Simplified Molecular-Input Line-Entry System (SMILES): COC(=O)C1=NOC(C1)C(=O)O
- MDL Number: MFCD16990625
The systematic identification follows IUPAC rules for heterocyclic compounds. The "4,5-dihydro" prefix indicates saturation at positions 4 and 5 in the oxazole ring. The substituents are designated by their positions (3 and 5) and identities (methoxycarbonyl and carboxylic acid) on the ring system.
Molecular Formula and Weight Analysis
The molecular formula of this compound is C6H7NO5, indicating a composition of 6 carbon atoms, 7 hydrogen atoms, 1 nitrogen atom, and 5 oxygen atoms. The molecular weight is precisely 173.1235 g/mol.
Table 1. Elemental Composition of this compound
| Element | Number of Atoms | Atomic Weight (g/mol) | Mass Contribution (g/mol) | Mass Percentage (%) |
|---|---|---|---|---|
| Carbon (C) | 6 | 12.0107 | 72.0642 | 41.62 |
| Hydrogen (H) | 7 | 1.00794 | 7.05558 | 4.06 |
| Nitrogen (N) | 1 | 14.0067 | 14.0067 | 8.09 |
| Oxygen (O) | 5 | 15.9994 | 79.997 | 46.23 |
| Total | 19 | 173.1235 | 100 |
The high oxygen content (46.23%) contributes significantly to the molecule's polarity and potential hydrogen bonding capabilities. The presence of both a methoxycarbonyl group and a carboxylic acid group indicates amphiphilic properties, with the methyl ester providing some lipophilic character while the carboxylic acid contributes hydrophilic properties.
Crystallographic Data and Conformational Isomerism
The 4,5-dihydro-1,2-oxazole ring exists as a five-membered heterocyclic structure that is not fully aromatic due to the saturation at the 4,5 position. This creates a slightly puckered ring conformation rather than a planar structure. The presence of substituents at positions 3 and 5 further influences the overall molecular geometry.
The molecule possesses several potential rotational degrees of freedom:
- Rotation around the bond connecting the methoxycarbonyl group to the oxazole ring
- Rotation of the methoxy group within the methoxycarbonyl substituent
- Rotation around the bond connecting the carboxylic acid group to the oxazole ring
Conformational isomerism arises from these rotational possibilities, particularly regarding the orientation of the carboxylic acid and methoxycarbonyl groups relative to the ring plane. The most stable conformers would likely minimize steric hindrance between these groups while optimizing electronic effects and potential intramolecular hydrogen bonding.
The carbon atom at position 5 (where the carboxylic acid is attached) represents a chirality center, creating the potential for stereoisomerism. Since the InChIKey does not contain a stereochemical layer identifier (the second segment ends with "SA" for "stereochemistry absent"), the compound as described does not specify a particular stereoisomer. Both R and S configurations at this position are theoretically possible, though one may be energetically favored or predominant in synthesis.
Spectroscopic Profiles (IR, NMR, UV-Vis, Mass Spectrometry)
The spectroscopic profiles of this compound provide valuable insights into its structural features and electronic properties.
Infrared Spectroscopy (IR)
The IR spectrum of this compound would be expected to show several characteristic absorption bands:
Table 2. Predicted Key IR Absorption Bands
| Functional Group | Wavenumber Range (cm⁻¹) | Intensity | Assignment |
|---|---|---|---|
| O-H stretch (carboxylic acid) | 3300-2500 | Strong, broad | Carboxylic acid O-H |
| C=O stretch (carboxylic acid) | 1700-1725 | Strong | Carboxylic acid carbonyl |
| C=O stretch (methyl ester) | 1735-1750 | Strong | Ester carbonyl |
| C=N stretch | 1630-1650 | Medium | Oxazole ring |
| C-O-C stretch (ester) | 1200-1250 | Strong | Methoxy-carbonyl linkage |
| C-O stretch (acid) | 1210-1320 | Strong | Carboxylic acid |
| N-O stretch | 870-900 | Medium | Oxazole ring |
The presence of two distinct carbonyl stretching frequencies (one for the carboxylic acid and one for the methyl ester) would be a distinguishing feature in the IR spectrum.
Nuclear Magnetic Resonance Spectroscopy (NMR)
¹H NMR
The proton NMR spectrum would be expected to show the following signals:
Table 3. Predicted ¹H NMR Signals
| Proton Type | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|---|
| -COOH | 10.0-13.0 | Broad singlet | 1H | Carboxylic acid proton |
| -OCH₃ | 3.7-3.9 | Singlet | 3H | Methoxy group |
| -CH- (position 5) | 4.7-5.0 | Doublet of doublets | 1H | Ring proton at C-5 |
| -CH₂- (position 4) | 3.0-3.4 | Multiplet | 2H | Ring methylene protons |
The methylene protons at position 4 would likely show complex coupling patterns due to their diastereotopic nature and coupling with the proton at position 5.
¹³C NMR
The carbon NMR spectrum would be expected to show the following signals:
Table 4. Predicted ¹³C NMR Signals
| Carbon Type | Chemical Shift (ppm) | Assignment |
|---|---|---|
| C=O (carboxylic acid) | 170-175 | Carboxylic acid carbonyl |
| C=O (methyl ester) | 160-165 | Ester carbonyl |
| C=N | 150-155 | C-3 of oxazole ring |
| -OCH₃ | 50-55 | Methoxy carbon |
| -CH- (position 5) | 75-80 | C-5 of oxazole ring |
| -CH₂- (position 4) | 35-40 | C-4 of oxazole ring |
Ultraviolet-Visible Spectroscopy (UV-Vis)
The UV-Vis spectrum of this compound would likely show absorption in the near-UV region due to the presence of the C=N bond and carbonyl groups, which possess π→π* and n→π* electronic transitions.
Table 5. Predicted UV-Vis Absorption Bands
| Chromophore | Approximate λmax (nm) | Transition Type |
|---|---|---|
| C=N | 220-240 | π→π* |
| C=O (ester) | 205-220 | π→π* |
| C=O (acid) | 200-215 | π→π* |
| C=N and C=O | 270-290 | n→π* |
The intensity of these absorption bands would be relatively low due to the limited conjugation in the molecule.
Mass Spectrometry
Mass spectrometric analysis provides information about molecular weight and fragmentation patterns. The predicted collision cross-section data from ion mobility mass spectrometry has been reported:
Table 6. Predicted Collision Cross Section Data from Ion Mobility Mass Spectrometry
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 174.03970 | 131.2 |
| [M+Na]⁺ | 196.02164 | 139.0 |
| [M-H]⁻ | 172.02514 | 133.1 |
| [M+NH₄]⁺ | 191.06624 | 149.6 |
| [M+K]⁺ | 211.99558 | 140.5 |
| [M+H-H₂O]⁺ | 156.02968 | 125.6 |
| [M+HCOO]⁻ | 218.03062 | 151.7 |
| [M+CH₃COO]⁻ | 232.04627 | 173.6 |
| [M+Na-2H]⁻ | 194.00709 | 135.1 |
| [M]⁺ | 173.03187 | 133.3 |
| [M]⁻ | 173.03297 | 133.3 |
The expected fragmentation pattern would likely include:
- Loss of water from the carboxylic acid group (M-18)
- Loss of methoxy group (M-31)
- Decarboxylation of the carboxylic acid (M-44)
- Cleavage of the methoxycarbonyl group (M-59)
- Fragmentation of the oxazole ring structure
Thermochemical Properties and Stability Analysis
The thermochemical properties and stability of this compound are influenced by its functional groups and heterocyclic structure.
Thermal Stability
Based on structural considerations, this compound likely exhibits moderate thermal stability. The presence of multiple carbonyl groups and a heterocyclic ring suggests potential decomposition pathways at elevated temperatures:
- Decarboxylation of the carboxylic acid group
- Hydrolysis of the methyl ester
- Ring opening of the oxazole structure
The compound would likely begin to decompose at temperatures above 150-200°C, though specific melting point and decomposition temperature data are not extensively documented in the current literature.
Chemical Stability
The chemical stability of this compound is influenced by several structural features:
Table 7. Chemical Stability Considerations
| Environmental Factor | Expected Stability | Rationale |
|---|---|---|
| Acid conditions | Moderate to low | Potential for hydrolysis of the methyl ester; possible ring opening |
| Basic conditions | Low | Susceptible to base-catalyzed hydrolysis of the ester; deprotonation of carboxylic acid |
| Oxidizing agents | Moderate | The dihydrooxazole ring could be susceptible to oxidation |
| Reducing agents | Moderate | Potential reduction of the C=N bond |
| Aqueous environments | Moderate | The carboxylic acid group enhances water solubility but may lead to hydrolysis over time |
| Light exposure | Moderate | Limited chromophores suggest moderate photostability |
The compound contains a carboxylic acid group, which makes it sensitive to pH changes. In basic conditions, the acid would be deprotonated, potentially affecting the compound's solubility and reactivity. According to available information, the compound may require storage under inert gas, suggesting air sensitivity.
Solubility Properties
The solubility profile of this compound is expected to reflect its polar nature:
Table 8. Predicted Solubility Properties
| Solvent Type | Expected Solubility | Rationale |
|---|---|---|
| Water | Moderate | Carboxylic acid group enhances water solubility through hydrogen bonding |
| Alcohols (methanol, ethanol) | Good | Can form hydrogen bonds with both the carboxylic acid and ester groups |
| Ethers | Limited to moderate | Less capable of hydrogen bonding with the carboxylic acid |
| Chlorinated solvents | Moderate | Can interact with the carbonyl groups |
| Hydrocarbons | Poor | Insufficient interaction with the polar functional groups |
| DMSO, DMF | Good | Polar aprotic solvents capable of strong interactions with both functional groups |
The amphiphilic nature of the molecule, with both polar (carboxylic acid) and moderately lipophilic (methoxycarbonyl) groups, contributes to a complex solubility profile that makes it versatile for various chemical applications.
Properties
IUPAC Name |
3-methoxycarbonyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO5/c1-11-6(10)3-2-4(5(8)9)12-7-3/h4H,2H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJNKHGCSKGJAAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NOC(C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(Methoxycarbonyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
- Chemical Formula : C₆H₅NO₅
- Molecular Weight : 171.11 g/mol
- IUPAC Name : 3-methoxycarbonyl-1,2-oxazole-5-carboxylic acid
- Appearance : Powder
- Storage Temperature : +4 °C
Biological Activity Overview
The biological activity of this compound has been examined in various studies, focusing on its potential therapeutic effects, particularly in cancer treatment and antimicrobial activity.
Anticancer Activity
Research has indicated that compounds similar to 3-(methoxycarbonyl)-4,5-dihydro-1,2-oxazole derivatives exhibit anticancer properties through mechanisms such as inhibition of fatty acid synthase (FASN). For instance, a related compound C75 was shown to impair mitochondrial function and increase oxidative stress in cancer cells, suggesting that similar oxazole derivatives could have analogous effects .
Antimicrobial Properties
Studies have highlighted the potential of oxazole derivatives in exhibiting antimicrobial activities. Compounds with similar structures have demonstrated effectiveness against various pathogens. For example, the incorporation of oxazole moieties has been linked to enhanced activity against Mycobacterium tuberculosis .
Table 1: Summary of Biological Activities
Case Study: Anticancer Effects
In a study examining the effects of oxazole derivatives on cancer cell lines, it was found that these compounds could induce apoptosis in a variety of cancer models. The mechanism involved the modulation of metabolic pathways associated with fatty acid synthesis . This suggests that this compound may similarly influence these pathways.
Case Study: Antimicrobial Activity
Another investigation focused on the antimicrobial efficacy of oxazole derivatives against Mycobacterium tuberculosis. The study reported minimum inhibitory concentrations (MICs) indicating that certain oxazole compounds could effectively inhibit bacterial growth. The structural characteristics of these compounds were critical for their activity .
Scientific Research Applications
Scientific Research Applications
The applications of 3-(Methoxycarbonyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid can be categorized into several key areas:
Medicinal Chemistry
The structural characteristics of this compound may lead to potential therapeutic applications. Compounds with similar structures have been investigated for their biological activities, including anti-inflammatory and antimicrobial properties. Future research should explore:
- Biological Interactions : Investigating how this compound interacts with proteins and nucleic acids may reveal insights into its pharmacological potential.
- Synthesis of Derivatives : Modifying the methoxycarbonyl or carboxylic acid groups could yield derivatives with enhanced biological activity.
Organic Synthesis
This compound can serve as a valuable intermediate in organic synthesis:
- Reactions : It may undergo various chemical transformations typical for dihydrooxazoles, such as cycloadditions or nucleophilic substitutions.
- Building Block : The compound can be utilized as a building block for synthesizing more complex organic molecules.
While specific case studies directly involving this compound are sparse, the following research directions are suggested based on related compounds:
A. Antimicrobial Activity
Research on similar dihydrooxazole derivatives has shown promising antimicrobial properties. Future studies could evaluate the efficacy of this compound against various pathogens.
B. Anti-inflammatory Properties
Investigating the anti-inflammatory effects of structurally related compounds could provide insights into possible therapeutic uses for this compound.
C. Synthesis Optimization
Developing efficient synthetic pathways to produce this compound and its derivatives will facilitate further research into its applications.
Comparison with Similar Compounds
Table 1: Key Properties of 4,5-Dihydroisoxazole-5-carboxylic Acid Derivatives
Structural and Functional Group Differences
- The dihydroisoxazole ring confers partial saturation, enhancing stability compared to fully aromatic oxazoles .
- Aryl-Substituted Analogs : Compounds like the 3-(2-chlorophenyl) and 3-(2,4-dichlorophenyl) derivatives exhibit increased hydrophobicity due to aryl groups, which may influence membrane permeability in biological systems .
- Heterocyclic-Substituted Analogs : The imidazole- and pyridine-substituted variants (e.g., ) demonstrate how nitrogen-containing substituents can modulate electronic properties and binding interactions in therapeutic contexts.
Preparation Methods
Method A: Acid Chloride Route with Oxalyl Chloride
This method is well-established but requires careful handling of reactive acid chlorides and generates waste from oxalyl chloride and byproducts.
Method B: Triflylpyridinium Salt Activation (Novel Approach)
This method offers advantages in operational simplicity, mild conditions, and functional group tolerance. It has been demonstrated to be scalable and applicable to complex molecules.
Comparative Analysis of Preparation Methods
| Feature | Acid Chloride Method (Method A) | Triflylpyridinium Activation Method (Method B) |
|---|---|---|
| Reagents | Oxalyl chloride, DMF, triethylamine | DMAP-Tf, DABCO, ethyl isocyanoacetate |
| Reaction Conditions | Low temperature to room temp, overnight | Room temperature, shorter reaction time |
| Intermediate Isolation | Acid chloride isolated | No intermediate isolation needed (in situ) |
| Functional Group Tolerance | Moderate | High, including sensitive groups |
| Yield | Up to 82% | Moderate (~47% initial, optimizable) |
| Scalability | Established industrial potential | Demonstrated gram-scale synthesis |
| Environmental Impact | Generates acid chloride waste | Reduced waste, recyclable base (DMAP) |
Research Findings and Notes
- The triflylpyridinium reagent method represents a significant advancement in oxazole synthesis, enabling direct use of carboxylic acids without pre-activation steps.
- Base choice is critical; DABCO was found superior to NEt3 or DIPEA for promoting cyclization.
- The method tolerates sterically hindered and electronically diverse substrates, making it versatile for complex molecule synthesis.
- Recovery and reuse of DMAP base enhance the sustainability of the process.
- Traditional acid chloride methods remain useful for certain substrates but involve more hazardous reagents and longer reaction times.
Summary Table of Key Reaction Parameters
| Parameter | Method A: Acid Chloride Route | Method B: Triflylpyridinium Activation |
|---|---|---|
| Starting Material | Carboxylic acid | Carboxylic acid |
| Activating Agent | Oxalyl chloride + DMF | DMAP-Tf (triflylpyridinium salt) |
| Base | Triethylamine | DABCO |
| Solvent | Dry dichloromethane (DCM) | Dichloromethane (DCM) |
| Temperature | 0 °C to room temperature | Room temperature |
| Reaction Time | Overnight | 1-2 hours |
| Yield | Up to 82% | Moderate (~47%, optimizable) |
| Purification | Flash chromatography | Flash chromatography |
| Functional Group Tolerance | Moderate | High |
| Scalability | Industrially viable | Gram-scale demonstrated |
Q & A
Q. Basic
- Spectroscopic Analysis :
- Chromatography :
- HPLC/GC-MS : Use chiral columns (e.g., amylose-based) to resolve enantiomers and assess purity (>97% by area normalization) .
What computational methods are employed to predict the physicochemical properties and interaction mechanisms of this compound?
Q. Advanced
- Collision Cross-Section (CCS) Prediction : Ion mobility-mass spectrometry (IM-MS) simulations to estimate molecular size/shape for structural validation .
- Molecular Docking : Use software like AutoDock Vina to model interactions with biological targets (e.g., enzymes with oxazole-binding pockets) .
- DFT Calculations : Predict thermodynamic stability of tautomers and protonation states at physiological pH .
How should discrepancies in reported biological activities of this compound be addressed in experimental design?
Q. Advanced
- Dose-Response Validation : Replicate assays (e.g., enzyme inhibition) across multiple concentrations (1 nM–100 µM) to confirm IC₅₀ values .
- Target Specificity Profiling : Use CRISPR-edited cell lines or knockout models to rule out off-target effects .
- Meta-Analysis : Compare datasets from orthogonal techniques (e.g., SPR vs. ITC for binding affinity) to resolve contradictions .
What are the key considerations in designing in vitro assays to evaluate the inhibitory potential of this compound against specific enzymes?
Q. Advanced
- Substrate Mimicry : Ensure the oxazole scaffold mimics the natural substrate’s electronic profile (e.g., hydrogen-bonding motifs) .
- Buffer Compatibility : Avoid phosphate buffers if the compound chelates metal cofactors (e.g., Zn²⁺-dependent enzymes); use HEPES or Tris instead .
- Fluorescence Quenching Controls : Include controls for autofluorescence interference, especially with aromatic oxazole derivatives .
How can researchers leverage structural analogs to elucidate structure-activity relationships (SAR) for this compound?
Q. Advanced
- Analog Synthesis : Introduce substituents (e.g., halogens, methyl groups) at the 4,5-dihydrooxazole ring and compare bioactivity .
- 3D-QSAR Modeling : Generate CoMFA/CoMSIA models using IC₅₀ data from analogs to map electrostatic/hydrophobic contributions .
- Crystallography : Resolve co-crystal structures with target proteins (e.g., kinases) to identify critical binding interactions .
What strategies mitigate degradation or instability of this compound during long-term storage?
Q. Basic
- Lyophilization : Store as a lyophilized powder at -80°C under inert gas (N₂/Ar) to prevent hydrolysis of the methoxycarbonyl group .
- Stabilizers : Add antioxidants (e.g., BHT) or cyclodextrin complexes to enhance shelf life in solution .
How can metabolic pathways of this compound be tracked in cellular models?
Q. Advanced
- Isotope Labeling : Synthesize ¹³C/²H-labeled derivatives for LC-MS/MS-based metabolic flux analysis .
- CYP450 Inhibition Assays : Screen against cytochrome P450 isoforms (e.g., CYP3A4) to predict hepatic metabolism .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
